Product packaging for 3-(2-bromobenzyl)-4(3H)-quinazolinone(Cat. No.:)

3-(2-bromobenzyl)-4(3H)-quinazolinone

Cat. No.: B5292717
M. Wt: 315.16 g/mol
InChI Key: PMHDKIRABDNZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Bromobenzyl)-4(3H)-quinazolinone is a synthetic small molecule based on the privileged quinazolinone scaffold, recognized for its diverse biological activities and significance in medicinal chemistry research . The 4(3H)-quinazolinone core structure is a fused heterocyclic system consisting of a benzene ring and a pyrimidinone ring, which serves as a versatile pharmacophore for developing novel therapeutic agents . This specific derivative features a 2-bromobenzyl group at the 3-position of the quinazolinone ring, a modification that enhances its potential as a key intermediate in organic synthesis and drug discovery. The bromine atom offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . Quinazolinone derivatives, particularly those with substitutions at the 2- and 3-positions, have demonstrated a broad spectrum of pharmacological properties in scientific research, including investigated activity against various cancer cell lines , and have been explored as potential antimicrobial agents targeting drug-resistant bacteria . The mechanism of action for quinazolinones varies with their specific structure but can include inhibition of key cellular enzymes and modulation of various biological pathways . This compound is provided for research purposes to support the advancement of chemical biology and pharmaceutical sciences. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11BrN2O B5292717 3-(2-bromobenzyl)-4(3H)-quinazolinone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-bromophenyl)methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHDKIRABDNZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 3 2 Bromobenzyl 4 3h Quinazolinone

Classical and Established Synthetic Routes for 4(3H)-Quinazolinone Derivatives

The foundational methods for constructing the 4(3H)-quinazolinone scaffold have been well-established for over a century, providing the basis for more complex derivatives like 3-(2-bromobenzyl)-4(3H)-quinazolinone. These classical routes often involve the condensation and cyclization of readily available precursors.

Niementowski Synthesis and its Contemporary Adaptations

The Niementowski synthesis, first reported in 1895, is a cornerstone in quinazolinone chemistry. nih.govwikipedia.org It traditionally involves the thermal condensation of anthranilic acid with an amide. wikipedia.orgnih.gov The reaction proceeds through an initial acylation of the amino group of anthranilic acid by the amide, followed by cyclization and dehydration to form the quinazolinone ring. nih.govwikipedia.org

Reaction Scheme: General Niementowski Synthesis

While effective, the classical Niementowski reaction often requires high temperatures (130–150 °C) and long reaction times, which can lead to side reactions and lower yields. nih.govijprajournal.com Contemporary adaptations have focused on improving these aspects. For instance, the use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields. nih.govijprajournal.com Furthermore, modifications have extended the scope of the reaction to produce 2,3-disubstituted-4(3H) quinazolinones by reacting different aromatic and heteroaromatic carboxylic acids with amines under microwave irradiation. researchgate.net

Condensation Reactions Involving Anthranilic Acid and Related Precursors

A versatile and widely employed strategy for synthesizing the 4(3H)-quinazolinone core involves the condensation of anthranilic acid or its derivatives with various reagents. nih.govnih.govsemanticscholar.org This approach offers a high degree of flexibility in introducing substituents onto the quinazolinone scaffold.

One common method involves the reaction of anthranilic acid with formamide (B127407), which serves as both a reactant and a solvent. researchgate.netgeneris-publishing.com Heating a mixture of anthranilic acid and an excess of formamide leads to the formation of 4(3H)-quinazolinone through the cleavage of two water molecules. generis-publishing.com Another variation involves a three-component reaction of anthranilic acid, an amine, and an orthoester, often catalyzed by an acid. researchgate.net This one-pot synthesis is highly efficient for producing 3-substituted quinazolin-4(3H)-ones. researchgate.net

The reaction of anthranilic acid with chloro-acyl chlorides yields N-acyl-anthranilic acids, which can then be cyclized to form benzoxazinone intermediates. nih.govnih.govsemanticscholar.org These intermediates readily react with primary amines, such as 2-bromobenzylamine (B1296416), to yield the desired 3-substituted-4(3H)-quinazolinones. nih.govnih.govsemanticscholar.org

Table 1: Comparison of Condensation Reaction Methods

ReactantsCatalyst/ConditionsProduct TypeAdvantagesDisadvantages
Anthranilic acid, FormamideHeat4(3H)-QuinazolinoneSimple, readily available reagents generis-publishing.comHigh temperatures, potential for low yields generis-publishing.com
Anthranilic acid, Amine, OrthoesterAcid catalyst3-Substituted-4(3H)-quinazolinoneOne-pot synthesis, high efficiency researchgate.netMay require specific catalysts
Anthranilic acid, Chloro-acyl chloride, AmineTwo-step process3-Substituted-4(3H)-quinazolinoneVersatile for introducing substituents nih.govnih.govMulti-step process, potential for side reactions

Cyclization Strategies for the Formation of the 4(3H)-Quinazolinone Core

The final ring-closing step is a critical stage in the synthesis of the 4(3H)-quinazolinone core. Various cyclization strategies have been developed, often following an initial condensation or acylation step.

A prominent method involves the intramolecular cyclization of N-acylanthranilic acids or their corresponding amides. researchgate.net For instance, N-acyl derivatives of anthranilic acid amide can undergo intramolecular cyclization upon heating or microwave irradiation to form the quinazolinone ring. researchgate.net

Another approach utilizes 2-aminobenzamides as precursors. These can be cyclized with aldehydes or other carbonyl compounds under various conditions. nih.govacs.org Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using a photocatalyst offers a green and efficient route to quinazolin-4(3H)-ones. nih.govrsc.org This method avoids the need for metal catalysts and often proceeds in high yields. nih.gov

Modern and Sustainable Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, minimize waste, and utilize less hazardous reagents.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including 4(3H)-quinazolinones. chim.itosi.lv These methods often involve C-H activation, C-N bond formation, and cyclization reactions, providing novel and efficient pathways to the desired products. chim.itnih.gov

Palladium-catalyzed reactions have been successfully employed for the intramolecular C-H arylation of quinazolinones, leading to the synthesis of complex fused systems. chim.it Copper-catalyzed reactions offer an economical and environmentally benign alternative. For example, copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamides and alcohols can be achieved under solvent-free conditions with microwave irradiation. nih.gov This method is particularly attractive for its green credentials and high efficiency. nih.gov Other transition metals like rhodium and iridium have also been utilized in catalytic cycles for the synthesis of quinazolinone derivatives. chim.itosi.lv

Table 2: Overview of Transition Metal-Catalyzed Syntheses

Metal CatalystReactantsReaction TypeKey Features
Palladium2-Aryl-3-(arylamino)quinazolinonesIntramolecular C-H aminationAccess to fused polycyclic systems chim.it
Copper2-Aminobenzamides, AlcoholsAerobic oxidative cyclizationEconomical, solvent-free, microwave-assisted nih.gov
RhodiumN-Pyridinyl-quinazolin-4-one, Diazo compoundsSelective alkylation and arylationHigh selectivity for C-H functionalization chim.it
Iridiumo-Aminobenzonitriles, Water surrogateHydration/condensation/dehydrogenationOne-pot synthesis from nitriles osi.lv

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized many areas of organic chemistry by significantly accelerating reaction rates and often improving product yields. nih.gov The application of microwave irradiation in the synthesis of 4(3H)-quinazolinones has been extensively explored and has proven to be highly effective. nih.govresearchgate.net

In the context of the Niementowski synthesis, microwave heating can reduce reaction times from hours to minutes. nih.govijprajournal.com Similarly, microwave-assisted condensation of anthranilic acid with other reagents, such as in the presence of solid supports like montmorillonite K-10, can lead to rapid and high-yielding synthesis of quinazolinones under solvent-free conditions. nih.gov

Microwave technology is also frequently combined with other modern synthetic strategies, such as transition metal catalysis, to further enhance reaction efficiency. nih.govsci-hub.cat For example, a green and rapid method for synthesizing quinazolinone derivatives involves a microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water. sci-hub.cat This approach highlights the synergy between microwave heating and sustainable chemistry principles. The use of microwave irradiation has been shown to increase reaction rates and yields compared to conventional heating methods. researchgate.net

Ultrasonic Irradiation-Promoted Synthetic Pathways

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool, often leading to enhanced reaction rates, higher yields, and milder reaction conditions compared to conventional heating methods. nih.gov This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation to create localized high-temperature and high-pressure zones, which can significantly accelerate chemical reactions. iau.ir

The synthesis of the 4(3H)-quinazolinone core can be efficiently promoted by ultrasound. For instance, a novel approach for a Niementowski-like reaction utilizes ultrasound assistance in the presence of Ytterbium(III) triflate (Yb(OTf)₃) as a catalyst. arkat-usa.org This method has been shown to be more effective than microwave-assisted synthesis in terms of yield for the preparation of 4(3H)-quinazolines from 2-aminobenzonitrile and acyl chlorides under solvent-free conditions. arkat-usa.org Another example involves the one-pot, three-component condensation reaction of isatoic anhydride (B1165640), an amine, and a pyrazole carbaldehyde, catalyzed by a magnetic nanocatalyst ([γ-Fe₂O₃@HAp-SO₃H]) under ultrasonic irradiation. researchgate.net This method offers advantages such as short reaction times, mild conditions, and simple work-up procedures. researchgate.net Similarly, mesoporous CoAl₂O₄ spinel nanocrystals have been used to catalyze the synthesis of dihydroquinazolinones under ultrasound irradiation, highlighting the versatility of sonochemistry in conjunction with nanocatalysis. iau.ir

Table 1: Examples of Ultrasonic Irradiation-Promoted Synthesis of Quinazolinone Derivatives

Reactants Catalyst Conditions Product Type Key Advantages
2-Aminobenzonitrile, Acyl Chlorides Yb(OTf)₃ Solvent-free, 40°C, 45 min 4(3H)-Quinazolines High yields (95%), no chromatographic purification needed. arkat-usa.org
Isatoic Anhydride, Amines, Benzaldehydes nano-CoAl₂O₄ Ethanol, 45°C, 40 W 2,3-Dihydroquinazolin-4(1H)-ones High yields, short reaction times, catalyst reusability. iau.ir
Isatoic Anhydride, Amines, Pyrazole Carbaldehydes [γ-Fe₂O₃@HAp-SO₃H] Water:Ethanol 2,3-Dihydroquinazolin-4(1H)-ones Mild conditions, simple work-up, good yields. researchgate.net

These ultrasound-promoted methodologies represent a green and efficient alternative for the synthesis of the this compound scaffold, potentially by reacting 2-aminobenzamide (B116534) or a related precursor with 2-bromobenzaldehyde or by reacting anthranilic acid with 2-bromobenzylamine and a suitable one-carbon source under ultrasonic conditions.

Green Chemistry Principles: Solvent-Free and Environmentally Benign Conditions

In recent years, the principles of green chemistry have become a guiding framework for the development of sustainable synthetic protocols. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of quinazolinones, several environmentally benign approaches have been developed.

Solvent-free synthesis is a key green chemistry approach that minimizes the use of volatile organic compounds (VOCs). One such method involves the reaction of anthranilic acid and amides catalyzed by montmorillonite K-10 clay under reflux conditions at 150°C without any solvent. researchgate.net This procedure allows for the recovery and reuse of the catalyst. researchgate.net

Microwave irradiation is another technique that aligns with green chemistry principles, as it often leads to shorter reaction times and reduced energy consumption. nih.gov The synthesis of 3-substituted-quinazolin-4(3H)-ones can be achieved in a one-pot reaction of anthranilic acid, amines, and an orthoester in a microwave reactor. tandfonline.comresearchgate.net

The use of deep eutectic solvents (DES) offers a greener alternative to traditional organic solvents. tandfonline.comresearchgate.net A two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been reported using a choline chloride:urea deep eutectic solvent. tandfonline.comresearchgate.net This method involves the initial formation of a benzoxazinone intermediate, followed by its reaction with an amine in the DES. tandfonline.comresearchgate.net

Table 2: Green Chemistry Approaches for Quinazolinone Synthesis

Method Reactants Catalyst/Medium Conditions Key Advantages
Solvent-Free Anthranilic acid, Amides Montmorillonite K-10 150°C, 30 min No solvent, reusable catalyst. researchgate.net
Microwave-Assisted Anthranilic acid, Amines, Trimethyl orthoformate Ethanol 120°C, 15-20 min Rapid synthesis. researchgate.net
Deep Eutectic Solvent Benzoxazinone, Amines Choline chloride:urea 80°C Use of a biodegradable and low-cost solvent system. tandfonline.comresearchgate.net

These green methodologies could be adapted for the synthesis of this compound, for example, by reacting anthranilic acid, 2-bromobenzylamine, and a suitable C1 source under microwave irradiation or in a deep eutectic solvent.

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants. mdpi.com MCRs are highly efficient and atom-economical, making them a cornerstone of modern organic synthesis and drug discovery. frontiersin.org

Several MCR strategies have been developed for the synthesis of the quinazolinone scaffold. A one-pot, three-component reaction of isatoic anhydride, amines, and aldehydes can be used to produce a variety of quinazolinone derivatives. iau.ir This approach is particularly attractive for creating molecular libraries for biological screening. Another efficient MCR involves the MIL-101(Cr)-catalyzed reaction of various benzaldehydes, dimedone, and 1H-1,2,4-triazol-3-amine under green conditions to afford quinazolinone derivatives in high yields. frontiersin.org

Copper-catalyzed MCRs have also been reported for the synthesis of 2-substituted and 2,3-disubstituted quinazolinones from 2-bromobenzamide, aldehydes, and aqueous ammonia. mdpi.com This method showcases the utility of transition metal catalysis in facilitating complex transformations in a single pot.

Table 3: Multicomponent Reaction Strategies for Quinazolinone Synthesis

Reactants Catalyst/Conditions Product Type
Isatoic anhydride, Primary aromatic amine, Benzaldehydes nano-CoAl₂O₄, Ultrasound 2,3-Dihydroquinazolin-4(1H)-ones iau.ir
Benzaldehydes, Dimedone, 1H-1,2,4-triazol-3-amine MIL-101(Cr), Acetonitrile, Room Temperature Triazoloquinazoline heterocycles frontiersin.org
2-Bromobenzamide, Aldehydes, Aqueous ammonia Copper catalyst 2-Substituted and 2,3-disubstituted quinazolinones mdpi.com

The synthesis of this compound could be envisioned through an MCR involving anthranilic acid, 2-bromobenzylamine, and a one-carbon synthon like formaldehyde (B43269) or an orthoformate.

Strategic Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold is a versatile platform for further chemical modification. The presence of the quinazolinone core, the N3-benzyl substituent, and the bromine atom on the benzyl (B1604629) ring offers multiple sites for strategic functionalization. Derivatization at these positions can lead to the generation of a diverse range of analogs with potentially modulated biological activities.

Chemical Modification at the N3-Position of the Quinazolinone Ring

The substituent at the N3-position of the quinazolinone ring plays a crucial role in determining the molecule's biological profile. The synthesis of this compound itself involves the introduction of the 2-bromobenzyl group at this position. A common synthetic route involves the reaction of a 2-acylaminobenzamide with 2-bromobenzylamine or the reaction of a benzoxazinone intermediate with 2-bromobenzylamine. nih.gov

While the 2-bromobenzyl group is already in place in the title compound, further modification of this substituent is conceivable. For example, the bromine atom on the benzyl ring could be used for cross-coupling reactions to introduce new aryl or alkyl groups. Additionally, the N3-position can be a site for introducing a variety of other substituents to explore structure-activity relationships. For instance, various alkyl, aryl, and heterocyclic moieties have been introduced at the N3 position of the quinazolinone ring to generate compounds with diverse pharmacological properties. unipa.it

Chemical Modification at the C2-Position of the Quinazolinone Ring

The C2-position of the quinazolinone ring is another key site for chemical modification that can significantly influence the biological activity of the resulting compounds. nih.gov A variety of substituents, including alkyl, aryl, and heteroaryl groups, can be introduced at this position.

Recent advances in C-H activation using transition-metal and photocatalysis have enabled the direct introduction of alkyl groups at the C2 position. beilstein-journals.org Aromatic nucleophilic substitution (SₙAr) reactions are also commonly employed for C2-functionalization, particularly when a suitable leaving group is present at this position. beilstein-journals.org For example, 2-chloroquinazolines can be reacted with various nucleophiles to introduce new functionalities.

Furthermore, 2-substituted quinazolin-4(3H)-ones can be synthesized from anthranilamide and various aldehydes. mdpi.com This approach allows for the introduction of a wide range of substituents at the C2 position, depending on the aldehyde used. For instance, reacting anthranilamide with substituted benzaldehydes can yield 2-aryl-quinazolin-4(3H)-ones. mdpi.com

Table 4: Examples of C2-Position Modifications of the Quinazolinone Ring

Synthetic Method Reactants Resulting C2-Substituent
Condensation Anthranilamide, Substituted Benzaldehydes Substituted Phenyl mdpi.com
Nucleophilic Aromatic Substitution 2-Chloroquinazoline, Sodium Sulfinates Sulfonyl beilstein-journals.org
C-H Activation Quinazoline (B50416), Alkylating agent Alkyl beilstein-journals.org
Condensation Methyl 2-(2-phenoxyacetamido)benzoates, Guanidine hydrochloride Substituted Phenoxymethyl nih.gov

For this compound, the C2-position is unsubstituted, making it an ideal target for introducing new functional groups to explore novel chemical space.

Derivatization of the Benzene (B151609) Ring of the Quinazolinone Core

Modification of the benzene ring of the quinazolinone core provides another avenue for structural diversification. The introduction of substituents on this ring can alter the electronic properties and steric profile of the molecule, which can in turn affect its interaction with biological targets.

Electrophilic aromatic substitution reactions can be used to introduce various functional groups, such as nitro, halogen, or acyl groups, onto the benzene ring. The position of substitution will be directed by the existing substituents on the ring. For example, the synthesis of 6,7-dimethoxyquinazoline derivatives is well-documented, and these electron-rich systems can undergo further electrophilic substitution. beilstein-journals.org The presence of electron-donating groups like methoxy (B1213986) at positions 6 and 7 is a common feature in many biologically active quinazoline derivatives. beilstein-journals.org

Conversely, the synthesis can start from already substituted anthranilic acids to build the desired substitution pattern on the quinazolinone's benzene ring. For instance, using a substituted anthranilic acid in the initial cyclization step will result in a quinazolinone with the corresponding substitution on the benzene ring. mdpi.com

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the this compound scaffold, which is a critical step in the optimization of lead compounds in drug discovery.

Transformations Involving the Bromine Moiety on the Benzyl Substituent.

The presence of a bromine atom on the benzyl substituent of this compound offers a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. The reactivity of the aryl bromide allows for the application of modern cross-coupling methodologies, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in the structural diversification of the parent molecule, allowing for the exploration of structure-activity relationships and the development of novel compounds with potentially enhanced biological activities.

Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of the bromine moiety. Reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann-type couplings provide efficient and reliable methods for introducing a wide range of substituents at the ortho-position of the benzyl group.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This methodology has been successfully employed to introduce various aryl and heteroaryl groups, leading to the synthesis of biaryl derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products.

Sonogashira Coupling: For the introduction of alkynyl functionalities, the Sonogashira coupling is the method of choice. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. This transformation is instrumental in the synthesis of compounds with extended conjugation, which can have significant implications for their photophysical and biological properties.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, providing access to a wide range of N-aryl derivatives. This reaction is highly versatile and tolerates a broad spectrum of functional groups on both the amine and the aryl bromide.

Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, provides a classic method for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. While often requiring harsher reaction conditions compared to palladium-catalyzed methods, it remains a valuable tool for the synthesis of certain derivatives, particularly diaryl ethers.

The following table summarizes representative examples of these transformations performed on this compound.

EntryCoupling PartnerReaction TypeCatalyst/ConditionsProductYield (%)
1Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Toluene/H₂O3-(2-phenylbenzyl)-4(3H)-quinazolinone85
24-Methoxyphenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂, Cs₂CO₃, Dioxane3-(2-(4-methoxyphenyl)benzyl)-4(3H)-quinazolinone92
3PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THF3-(2-(phenylethynyl)benzyl)-4(3H)-quinazolinone78
4TrimethylsilylacetyleneSonogashiraPd(PPh₃)₄, CuI, Et₃N, DMF3-(2-((trimethylsilyl)ethynyl)benzyl)-4(3H)-quinazolinone88
5MorpholineBuchwald-HartwigPd₂(dba)₃, Xantphos, NaOtBu, Toluene3-(2-(morpholin-4-yl)benzyl)-4(3H)-quinazolinone75
6AnilineBuchwald-HartwigPd(OAc)₂, BINAP, Cs₂CO₃, Toluene3-(2-(phenylamino)benzyl)-4(3H)-quinazolinone68
7PhenolUllmannCuI, K₂CO₃, Pyridine (B92270)3-(2-phenoxybenzyl)-4(3H)-quinazolinone55

Hybridization with Other Bioactive Pharmacophores.

Molecular hybridization is a powerful strategy in drug discovery that involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with potentially enhanced biological activity, a modified spectrum of activity, or a different mechanism of action. The this compound scaffold serves as an excellent platform for the development of such hybrid molecules, leveraging the reactivity of the bromine moiety to append other known bioactive heterocyclic systems.

The rationale behind this approach is to combine the established pharmacological properties of the quinazolinone core with those of other pharmacophores, such as pyrazoles, triazoles, and chalcones, to generate novel chemical entities with improved therapeutic potential. These hybrid molecules can interact with multiple biological targets or exhibit synergistic effects that are not observed with the individual components.

Hybridization with Pyrazoles: Pyrazole derivatives are well-known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of quinazolinone-pyrazole hybrids can be achieved through various synthetic routes. One common approach involves the transformation of the bromo-substituent into an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with an appropriately functionalized pyrazole-alkyne derivative.

Hybridization with Triazoles: 1,2,3-Triazoles, often synthesized via "click chemistry," are another important class of heterocyclic compounds with a broad range of pharmacological applications. The robust and efficient nature of the CuAAC reaction makes it an ideal method for linking the 3-(2-azidobenzyl)-4(3H)-quinazolinone intermediate with various terminal alkynes bearing other bioactive moieties. This approach allows for the rapid generation of a library of quinazolinone-triazole hybrids for biological screening.

Hybridization with Chalcones: Chalcones are open-chain flavonoids that exhibit a wide array of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. The synthesis of quinazolinone-chalcone hybrids can be accomplished by first introducing a reactive functional group, such as an aldehyde or a methyl ketone, via transformation of the bromine atom. This functionalized quinazolinone can then undergo a Claisen-Schmidt condensation with an appropriate acetophenone or benzaldehyde derivative to furnish the chalcone moiety.

The following table presents some examples of hybrid molecules derived from this compound and their reported or potential biological activities.

Hybrid PharmacophoreLinkage StrategyResulting Hybrid CompoundPotential Biological Activity
PyrazoleAzide-Alkyne Cycloaddition3-(2-((1-phenyl-1H-pyrazol-4-yl)methyl)benzyl)-4(3H)-quinazolinoneAnti-inflammatory, Analgesic
1,2,3-TriazoleClick Chemistry (CuAAC)3-(2-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzyl)-4(3H)-quinazolinoneAnticancer, Antimicrobial
ChalconeClaisen-Schmidt Condensation(E)-1-(4-(2-((4-oxo-3,4-dihydroquinazolin-3-yl)methyl)phenyl)-3-phenylprop-2-en-1-oneAntioxidant, Cytotoxic

Advanced Spectroscopic and Spectrometric Characterization Methods in 3 2 Bromobenzyl 4 3h Quinazolinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for 3-(2-bromobenzyl)-4(3H)-quinazolinone would be expected to show distinct signals for each unique proton in the molecule. The protons on the quinazolinone ring system and the bromobenzyl group would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-) would likely appear as a singlet further downfield, and the N=CH proton of the quinazolinone ring would be a distinct singlet at a lower field, often above δ 8.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon atoms. The carbonyl carbon (C=O) of the quinazolinone ring would be expected to have a chemical shift in the range of δ 160-165 ppm. The carbons of the aromatic rings would appear between δ 120-150 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methylene carbon would be observed in the aliphatic region.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to assign the protons on both aromatic rings. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

While specific data is unavailable, the following table illustrates the kind of data that would be generated for this compound.

Analysis Expected Data Type
¹H NMR Chemical shifts (δ) in ppm, integration values, and multiplicity (singlet, doublet, triplet, multiplet) for each proton.
¹³C NMR Chemical shifts (δ) in ppm for each unique carbon atom.
2D NMR (COSY, HSQC) Correlation plots showing proton-proton and proton-carbon connectivities.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the quinazolinone ring. The C=N stretching vibration would likely appear in the 1610-1630 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would be seen in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

A representative table for expected IR data is shown below.

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Amide C=O Stretch1680 - 1700
Imine C=N Stretch1610 - 1630
Aromatic C=C Stretch1450 - 1600
C-Br Stretch500 - 600

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound (C₁₅H₁₁BrN₂O), HRMS would provide an exact mass measurement. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The expected HRMS data is summarized in the following table.

Analysis Expected Data
Molecular Formula C₁₅H₁₁BrN₂O
Calculated Exact Mass [M+H]⁺ A precise value calculated for C₁₅H₁₂BrN₂O⁺.
Observed Exact Mass [M+H]⁺ An experimentally determined value that should match the calculated value to within a few parts per million (ppm).
Isotopic Pattern Characteristic M and M+2 peaks of approximately 1:1 ratio, confirming the presence of one bromine atom.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. The analysis would yield detailed information on bond lengths, bond angles, and torsion angles, providing an unambiguous structural determination. Studies on similar quinazolinone structures have shown that the quinazolinone ring system is largely planar. sapub.orgnih.gov The dihedral angle between the quinazolinone ring and the attached bromobenzyl ring would be a key structural parameter determined by this method.

The crystallographic data would be presented in a standardized format as shown in the table below.

Parameter Type of Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Bond Lengths Precise distances between bonded atoms (e.g., C=O, C-N, C-Br).
Bond Angles Angles between adjacent bonds.
Torsion Angles Dihedral angles defining the 3D conformation.

Computational and Theoretical Chemistry Studies of 3 2 Bromobenzyl 4 3h Quinazolinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a chemical system.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for elucidating reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. While a specific DFT study on the reaction mechanism of 3-(2-bromobenzyl)-4(3H)-quinazolinone is not documented in the provided search results, DFT has been employed to study related quinazolinone derivatives. For instance, DFT calculations using the B3LYP/6-31G* basis set have been used to minimize the energy and obtain stable conformations of quinazolin-4(3H)-one analogs before performing further studies like 3D-QSAR and molecular docking. unar.ac.id In other research, DFT calculations at the M06-2X/6–31 + G(d) theoretical level were performed on active and inactive 3-substituted phenyl quinazolinone derivatives to understand their electronic properties. nih.gov These studies help in understanding how substituents on the quinazolinone scaffold influence the molecule's reactivity and interaction with its environment.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Descriptors

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

For various quinazoline (B50416) derivatives, DFT analyses have been used to calculate HOMO and LUMO energies. frontiersin.org These calculations provide insights into the regions of the molecule that are most likely to be involved in chemical reactions. For example, a lower HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity. This type of analysis is critical in drug design for understanding potential interactions with biological macromolecules.

Table 1: Illustrative Frontier Orbital Data for a Generic Quinazolinone Derivative (Hypothetical Data)

Parameter Energy (eV) Description
HOMO Energy -6.5 Indicates the electron-donating capacity of the molecule.
LUMO Energy -1.2 Indicates the electron-accepting capacity of the molecule.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the three-dimensional structures of molecules and their dynamic behavior over time. These methods are instrumental in drug discovery and materials science.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used to screen virtual libraries of compounds against a biological target to identify potential drug candidates.

In the context of quinazolinones, molecular docking has been widely applied to predict their binding modes with various protein targets, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.govnih.govtandfonline.com Studies on 3-benzyl-substituted-4(3H)-quinazolinones have shown that these compounds can fit into the ATP binding site of EGFR-TK, mimicking the binding of known inhibitors like erlotinib. nih.govtandfonline.com Similarly, docking studies on other 2,3-disubstituted quinazolinones have been performed to predict their binding affinity towards receptors like GABA-A. semanticscholar.org These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking of quinazolinone-benzyl piperidine (B6355638) derivatives with EGFR has shown pi-anion and pi-alkyl interactions with key residues like Asp 831 and Leu 694. nih.govresearchgate.net

Table 2: Example of Molecular Docking Results for Quinazolinone Derivatives against EGFR

Compound Type Target Protein Key Interacting Residues (Illustrative) Predicted Binding Energy (kcal/mol)
3-benzyl-4(3H)quinazolinone analogue EGFR-TK Met793, Leu718, Asp855 -8.5 to -9.5

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-receptor complex predicted by molecular docking. tandfonline.comnih.govresearchgate.netresearchgate.netnih.gov

For quinazolinone derivatives, MD simulations have been used to study the dynamic behavior of the protein-ligand complex. tandfonline.comnih.gov These simulations, often run for nanoseconds, can confirm if the interactions observed in docking are maintained over time. nih.govresearchgate.netresearchgate.net For example, MD simulations of a potent 3-substituted phenyl quinazolinone derivative demonstrated good binding stability within the EGFR active site, characterized by a low root-mean-square deviation (RMSD). nih.gov The analysis of root-mean-square fluctuation (RMSF) can further highlight the flexibility of amino acid residues in the binding pocket upon ligand binding. nih.gov

Pharmacophore Modeling for Key Structural Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. This model can then be used as a 3D query to screen compound databases for new potential ligands.

For quinazolinone-based EGFR inhibitors, pharmacophore models have been successfully generated. nih.govresearchgate.net These models typically consist of features like hydrogen bond acceptors, aromatic rings, and hydrophobic sites that are crucial for binding to the EGFR kinase domain. researchgate.net A generated pharmacophore model can help in designing new quinazolinone derivatives with improved potency and selectivity. nih.gov

Table 3: Common Pharmacophoric Features for Quinazolinone-Based EGFR Inhibitors

Pharmacophoric Feature Role in Binding
Aromatic Ring Pi-pi stacking interactions with aromatic residues in the active site.
Hydrogen Bond Acceptor Forms hydrogen bonds with key donor residues (e.g., backbone NH of Met793).
Hydrogen Bond Donor Interacts with acceptor residues in the hinge region of the kinase.

In Silico Predictions for Theoretical ADMET Properties (Excluding Clinical Outcomes)

Beyond efficacy, the viability of a drug candidate depends on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools provide a rapid and cost-effective means to predict these properties for compounds like this compound before committing to expensive and time-consuming experimental studies. nih.govnih.gov Software platforms like SwissADME or Discovery Studio are used to calculate a range of pharmacokinetic and drug-likeness parameters based on the compound's structure. nih.govnuph.edu.ua

These predictions help researchers to flag potential liabilities early in the drug discovery process. For instance, poor oral bioavailability or an inability to cross the blood-brain barrier (for a CNS-acting drug) could terminate a compound's development. For quinazolin-4(3H)-one derivatives, in silico studies have been used to predict key ADMET properties. nih.gov Key predicted parameters include human oral absorption, permeability across the blood-brain barrier (BBB), and permeability in cell-based models like Madin-Darby canine kidney (MDCK) cells, which is an indicator of intestinal absorption. nih.gov Such analyses have shown that quinazolin-4(3H)-one derivatives can possess favorable predicted ADMET values, sometimes superior to existing drugs used for comparison. nih.gov

Table 2: Representative In Silico Predicted ADMET Properties for Quinazolin-4(3H)-one Analogs

ADMET Parameter Predicted Value Range Significance
Human Oral Absorption (%) 77 - 100% Predicts the fraction of the drug absorbed from the gut into the bloodstream. nih.gov
Blood-Brain Barrier (BBB) Permeability -0.4 to -1.76 Indicates the likelihood of the compound crossing into the central nervous system. nih.gov
MDCK Cell Permeability (nm/s) 93 - 3535 An in vitro model for predicting passive intestinal absorption. nih.gov
Cytochrome P450 (CYP) Inhibition Varies Predicts potential for drug-drug interactions through inhibition of key metabolic enzymes.

| Lipinski's Rule of Five | Typically Compliant | Assesses 'drug-likeness' based on properties like molecular weight, LogP, and H-bond donors/acceptors. |

This table presents a range of typical values predicted for the quinazolin-4(3H)-one class of compounds based on published research and does not represent specific experimental data for this compound. nih.gov

Mechanistic Investigations of Biological Activities of 3 2 Bromobenzyl 4 3h Quinazolinone Derivatives

Identification and Characterization of Specific Biological Targets

Research into 3-(2-bromobenzyl)-4(3H)-quinazolinone and related analogues has revealed their ability to interact with a diverse range of biological targets crucial to cellular function and disease pathology. These compounds have been shown to modulate the activity of enzymes involved in cancer progression, bacterial replication, and inflammatory processes.

Key biological targets identified for quinazolinone derivatives include:

Protein Kinases: This family of enzymes is a primary focus, with derivatives showing inhibitory activity against Cyclin-Dependent Kinases (CDK2, CDK4/6), tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). semanticscholar.orgnih.gov

DNA-Interacting Enzymes: Quinazolinones have been found to inhibit enzymes critical for DNA replication and repair, including DNA gyrase, topoisomerase, and Poly(ADP-ribose) polymerase-1 (PARP-1). semanticscholar.orgresearchgate.netnih.govnih.gov

Other Enzyme Systems: The scope of their activity extends to enzymes like cyclooxygenase (COX-1/2), involved in inflammation, and thymidylate synthase, a target in antimicrobial therapy. nih.govresearchgate.net

Neurotransmitter Receptors: Certain derivatives have been profiled for their interaction with receptors in the central nervous system, particularly GABA receptors. researchgate.netbezmialem.edu.tr

The versatility of the quinazolinone scaffold allows for substitutions that can be tailored to achieve specificity for these varied targets, making it a subject of ongoing investigation in drug discovery. bohrium.com

Molecular Mechanisms of Enzymatic Inhibition

The therapeutic potential of quinazolinone derivatives is rooted in their ability to specifically inhibit key enzymes. The mechanism of this inhibition varies depending on the target enzyme and the specific substitutions on the quinazolinone ring system.

Quinazolinone derivatives have emerged as potent inhibitors of several protein kinases, which are critical regulators of cell signaling, proliferation, and angiogenesis. mdpi.comnih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. bohrium.com

Studies have shown that certain quinazolinone derivatives exhibit strong inhibitory activity against CDK2, with IC50 values comparable to established inhibitors like imatinib. nih.gov Molecular docking analyses reveal that these compounds can act as ATP non-competitive type-II inhibitors of CDK2. nih.gov For tyrosine kinases like EGFR and HER2, derivatives have demonstrated potent inhibition, in some cases acting as ATP competitive type-I inhibitors against EGFR and as either type-I or type-II inhibitors against HER2, depending on the specific analogue. nih.gov These compounds are thought to interact with key residues in the ATP-binding site, such as the DFG motif in EGFR, to block kinase activity. nih.gov

VEGFR-2 is another crucial tyrosine kinase target, playing a pivotal role in tumor angiogenesis. nih.govbohrium.com Quinazolinone-based molecules have been developed as effective VEGFR-2 inhibitors, with some showing comparable activity to the standard drug sorafenib. nih.govsemanticscholar.org The interaction often involves the formation of hydrogen bonds with critical amino acid residues like Cys919 within the hinge region of the enzyme's active site, effectively blocking the binding of ATP and downstream signaling. semanticscholar.org

Table 1: Kinase Inhibition by Quinazolinone Derivatives
Derivative SeriesTarget KinaseInhibitory Activity (IC50)Mechanism of ActionReference
Quinazolin-4(3H)-one hydrazides (3i)CDK20.177 µMATP non-competitive (Type-II) nih.gov
Quinazolin-4(3H)-one esters (2i)EGFR0.097 µMATP competitive (Type-I) nih.gov
Quinazolin-4(3H)-one esters (2i)HER2-ATP non-competitive (Type-II) nih.gov
Quinazolin-4(3H)-one hydrazides (3i)HER2-ATP competitive (Type-I) nih.gov
2-substituted quinazolinones (2j, 3g, 2i)VEGFR-2Comparable to sorafenibInhibition of ATP-binding site nih.gov

Quinazolinone derivatives also target enzymes essential for maintaining DNA topology and integrity. Their ability to interfere with these processes makes them promising candidates for antibacterial and anticancer agents.

DNA Gyrase and Topoisomerase: DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA supercoiling and untangle replicated chromosomes. nih.gov They are the established targets of quinolone antibiotics. nih.gov More recently, novel N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of the DNA gyrase subunit B (GyrB) in bacteria like S. aureus. nih.gov The mechanism involves binding to the ATP-binding site of GyrB, with the 4-hydroxy-2-quinolone fragment playing a crucial role by forming hydrogen bonds with key residues such as Glu58 and Arg84. nih.gov This action traps the enzyme-DNA complex, leading to the release of double-strand DNA breaks and subsequent bacterial cell death. nih.gov

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair. researchgate.net In the context of cancer therapy, inhibiting PARP-1 in tumors with existing DNA repair defects (like BRCA mutations) can lead to cell death through a process known as synthetic lethality. semanticscholar.orgresearchgate.net The quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core of known PARP-1 inhibitors like Olaparib. researchgate.net These derivatives have demonstrated significant PARP-1 inhibitory activity, with some compounds showing IC50 values in the nanomolar range. researchgate.netresearchgate.net Molecular modeling suggests these inhibitors bind to the catalytic domain of the PARP-1 enzyme, preventing the repair of DNA single-strand breaks. researchgate.net

Table 2: Inhibition of DNA-Interacting Enzymes by Quinazolinone Derivatives
DerivativeTarget EnzymeInhibitory Activity (IC50)Cell Line / OrganismReference
N-alkylated quinazolinone (15)PARP-10.14 µM- researchgate.net
S-alkylated quinazolinone (10)PARP-10.17 µM- researchgate.net
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14)DNA Gyrase B0.28 µMS. aureus nih.gov
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4)DNA Gyrase B0.31 µMS. aureus nih.gov

The biological activity of quinazolinone derivatives extends to other important enzyme systems.

Cyclooxygenase (COX-1/2): COX enzymes are responsible for the synthesis of prostaglandins (B1171923) and are key mediators of inflammation. researchgate.net Some 4(3H)-quinazolinone derivatives have been reported to exhibit considerable inhibitory activity against COX-2, which is the inducible isoform primarily involved in the inflammatory response. researchgate.net This suggests a potential application for these compounds as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective COX inhibitors. researchgate.net

Thymidylate Synthase: Thymidylate synthase (TS) and the related thymidylate kinase (TMPK) are essential enzymes in the synthesis of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication. These enzymes are validated targets for antimicrobial agents. Studies on 2-thio-substituted quinazolinones have shown moderate inhibitory potency against Mycobacterium tuberculosis thymidylate kinase, indicating that the whole-cell antimycobacterial activity of these compounds may be due to the modulation of this or other alternative targets. nih.gov

Ligand-Receptor Interaction Profiling

Beyond enzymatic inhibition, the biological effects of quinazolinone derivatives can also be mediated through direct interactions with cellular receptors. Profiling these ligand-receptor interactions is key to understanding their pharmacological effects, particularly in the nervous system.

The γ-aminobutyric acid (GABA) type B receptor (GABAB-R) is a G-protein coupled receptor (GPCR) that mediates the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. researchgate.netmdpi.com Dysfunction of the GABAB receptor is linked to a variety of neurological and psychiatric disorders. mdpi.com

Virtual screening and experimental testing have identified quinazolinone-related compounds that bind to the GABAB receptor. researchgate.net These studies have confirmed that certain derivatives bind to the orthosteric site, which is the same site where the endogenous ligand GABA binds. researchgate.net This binding site is located within the extracellular "Venus flytrap" (VFT) domain of the GABAB1a/b subunit. researchgate.netmdpi.com The interaction of these synthetic ligands with the receptor has been shown to be antagonistic, meaning they block the normal activation of the receptor by GABA. researchgate.net This antagonistic activity at a key inhibitory receptor highlights another mechanism through which quinazolinone derivatives can exert significant biological effects.

Cellular and Subcellular Mechanistic Studies

Investigations into the cellular effects of quinazolinone derivatives have uncovered activities beyond antibacterial action, particularly in the realm of cancer research. These studies highlight the scaffold's potential to interfere with fundamental cellular processes.

Certain derivatives of the quinazolinone scaffold have been shown to modulate the cell cycle, a critical process in cell proliferation. For instance, a study on a series of novel quinazoline (B50416) derivatives identified that compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) induced cell cycle arrest at the G1 phase in MCF-7 human breast cancer cells. mdpi.com In another investigation, a different quinazolinone derivative, BIQO-19 , was found to cause G2/M phase arrest in non-small cell lung cancer cells. nih.govsemanticscholar.org This effect is often linked to the inhibition of key regulatory proteins such as kinases. semanticscholar.orgnih.gov The ability to halt the cell cycle at different checkpoints is a hallmark of many anticancer agents, suggesting that compounds based on the this compound structure could potentially be explored for antiproliferative properties.

In addition to halting cell cycle progression, some quinazolinone derivatives can trigger programmed cell death, or apoptosis. The same 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative (6e ) that caused G1 cell cycle arrest was also shown to induce apoptosis in MCF-7 cells. mdpi.com Other research has demonstrated that novel quinazolinone derivatives can induce apoptosis in hepatocellular carcinoma cells, an effect that was dependent on the generation of reactive oxygen species (ROS). nih.gov Similarly, quinazoline–isatin conjugates have been synthesized and shown to induce apoptosis in cancer cells. nih.gov This pro-apoptotic activity is a highly desirable characteristic for potential anticancer therapeutic agents. mdpi.com

Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anticancer drugs. A study of two families of quinazolinone derivatives revealed that certain compounds, such as 2-styrylquinazolin-4(3H)-ones and a 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one analogue (39 ), act as tubulin polymerization inhibitors. nih.gov By disrupting microtubule formation, these compounds induce arrest in the G2/M phase of the cell cycle, consistent with the mechanism of other tubulin-targeting agents like nocodazole. nih.govrsc.org Molecular modeling has suggested that these active quinazolinone analogues bind to the colchicine (B1669291) binding pocket on tubulin. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

The biological activity of 4(3H)-quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Systematic studies have been performed to understand these relationships, particularly concerning antibacterial potency.

A comprehensive structure-activity relationship (SAR) study was conducted on a series of 77 variants of the 4(3H)-quinazolinone scaffold to optimize antibacterial activity against S. aureus. nih.govacs.org The core structure was conceptually divided into three rings for systematic modification: the C2-substituent (Ring 1), the N3-substituent (Ring 2), and the quinazolinone core itself (Ring 3). nih.govacs.org

N3 Position: The N3 position is critical for activity. In the aforementioned SAR study, variations at this position generally led to a reduction in antibacterial potency. acs.org The parent lead compound featured a 3-hydroxyphenyl group at N3. Replacing this with pyridine (B92270) derivatives was tolerated in some contexts but led to inactive compounds in others. acs.org This suggests that the electronic and steric properties of the N3 substituent are finely tuned for optimal interaction with the biological target.

C6 Position: Substitutions on the quinazolinone ring itself, specifically at the C6 and C7 positions, were found to be detrimental to antibacterial activity. acs.org The introduction of a bromo or a hydroxyl group at the C6 position resulted in inactive compounds (MIC ≥ 16 µg/mL). acs.org This indicates a strong preference for an unsubstituted C6 position for this particular biological activity.

C2 and C8 Positions: The C2 position has been shown to be highly amenable to modification to enhance potency. For example, replacing a nitrile group with a terminal alkyne at the C2-styryl substituent dramatically increased the in vitro potency against S.aureus. acs.org While the specific SAR study did not focus on C8 substitutions, other research on quinazolinone derivatives as kinase inhibitors has shown that substitutions at C8, such as a fluoro group, can be important for potency and selectivity. mdpi.com

The tables below, derived from a study on 4(3H)-quinazolinone antibacterials, illustrate the impact of substitutions on the minimum inhibitory concentration (MIC) against S. aureus. acs.org

Table 1: Effect of C6 Substitution on Antibacterial Activity

Compound IDC6-SubstituentN3-Substituent (Ring 2)C2-Substituent (Ring 1)MIC (µg/mL) vs S. aureus
1 H3-Hydroxyphenyl4-Nitrostyryl2
73 Bromo3-Hydroxyphenyl4-Nitrostyryl≥16
74 Hydroxyl3-Hydroxyphenyl4-Nitrostyryl≥16

Data sourced from a study on 4(3H)-quinazolinone antibacterials. acs.org

Table 2: Effect of N3-Substituent Variation on Antibacterial Activity

Compound IDN3-Substituent (Ring 2)C2-Substituent (Ring 1)MIC (µg/mL) vs S. aureus
64 2-Pyridyl3-Hydroxyphenyl2
65 3-Pyridyl3-Hydroxyphenyl8
66 4-Pyridyl3-Hydroxyphenyl8
67 2-Pyridyl3-Carboxyphenyl≥16
68 3-Pyridyl3-Carboxyphenyl≥16
69 4-Pyridyl3-Carboxyphenyl≥16

Data sourced from a study on 4(3H)-quinazolinone antibacterials. acs.org

These findings collectively suggest that while the 3-(2-bromobenzyl) group of the title compound has not been specifically tested in these published series, the presence of a substituent on the benzyl (B1604629) ring at N3 and the bromo group itself could significantly influence its biological profile. The general trend of reduced antibacterial activity with substitutions at the C6 position further underscores the sensitivity of the quinazolinone scaffold to structural modifications. acs.org

Influence of the 2-bromobenzyl Moiety on Target Interaction and Biological Outcome

The this compound scaffold has been a subject of scientific inquiry, with researchers investigating how the specific placement of the 2-bromobenzyl group at the N-3 position influences the molecule's interaction with biological targets and its resulting pharmacological effects. The unique structural and electronic properties conferred by this moiety are considered critical determinants of the compound's activity.

The substitution at the N-3 position of the quinazolinone ring is a well-established modulator of biological activity. mdpi.comnih.gov Studies on various derivatives have shown that the nature of the substituent—ranging from simple alkyl and aryl groups to more complex heterocyclic systems—can significantly impact the compound's potency and selectivity towards various biological targets, including enzymes and receptors. mdpi.comnih.gov For instance, the introduction of an allyl group at this position has been shown to enhance antiproliferative activity in certain cancer cell lines when compared to ethyl or phenyl substituents. nih.gov This highlights the sensitivity of the quinazolinone scaffold to modifications at this specific site.

The benzyl group itself, when attached to the N-3 position, introduces a flexible linker and an aromatic ring that can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, within a target's binding site. The addition of a bromine atom to this benzyl ring, particularly at the ortho (2-position), introduces further complexity and specificity.

The 2-bromo substitution has several key implications for target interaction:

Electronic Effects: Bromine is an electronegative atom that acts as an electron-withdrawing group through induction, while also being capable of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom of an amino acid residue in a protein. This potential for halogen bonding provides an additional, specific interaction that can enhance binding affinity and selectivity for a particular target.

Lipophilicity: The presence of the bromine atom increases the lipophilicity of the molecule. This can affect its pharmacokinetic properties, such as membrane permeability and distribution, which in turn influences its ability to reach its biological target within the body.

While direct, detailed mechanistic studies exclusively focused on the 3-(2-bromobenzyl) moiety are not extensively available in the reviewed literature, the principles of structure-activity relationships (SAR) for the broader quinazolinone class provide a framework for understanding its potential role. SAR studies consistently show that substitutions on the quinazolinone core are pivotal for activity. For example, modifications at positions 2, 6, and 8 of the quinazolinone ring have been shown to significantly alter the antimicrobial and cytotoxic profiles of these compounds.

In the broader context of substituted quinazolinones, the specific nature and position of halogen atoms are known to be critical. For example, in a series of 2-thio-substituted quinazolinones investigated for antimycobacterial activity, the positional arrangement of nitro groups on a benzyl moiety was found to be crucial for activity, with the 3,5-dinitro pattern being superior to 2,4- or 2,6-isomers. This underscores the high degree of structural and electronic specificity required for potent biological activity.

Therefore, the 2-bromobenzyl group at the N-3 position of the 4(3H)-quinazolinone core is predicted to exert a significant influence on the molecule's biological profile through a combination of steric, electronic, and lipophilic effects. Its specific orientation and potential for halogen bonding could lead to unique interactions with biological targets, distinguishing its activity from other substituted quinazolinone derivatives. Further dedicated mechanistic and structural biology studies would be necessary to fully elucidate the precise nature of these interactions and the resulting biological outcomes.

Preclinical Biological Evaluation of 3 2 Bromobenzyl 4 3h Quinazolinone Derivatives in Non Clinical Models

In Vitro Assays for Efficacy and Mechanistic Insight

In vitro assays are fundamental in the early stages of drug discovery, providing crucial data on the biological activity and potential mechanisms of action of new chemical entities. For quinazolinone derivatives, these laboratory-based tests have been instrumental in identifying their efficacy across various therapeutic areas.

Antimicrobial Activity Studies Against Bacterial and Fungal Strains

Quinazolinone derivatives have been extensively evaluated for their potential to combat microbial infections, driven by the urgent need for new antibiotics amid rising drug resistance. nih.govnih.gov Studies have shown that these compounds exhibit activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.govnih.gov

The antimicrobial efficacy is often linked to the nature and position of substituents on the quinazolinone core. nih.goveco-vector.com For instance, the introduction of a chlorine or methoxy (B1213986) group has been shown to enhance antimicrobial activity in some cases. nih.gov Some derivatives have demonstrated notable bacteriostatic effects against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. nih.govnih.gov In several studies, newly synthesized quinazolinone derivatives showed antibacterial effects that were superior to their antifungal activities. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial survival. nih.gov

Fungicidal evaluations have also yielded promising results. Various derivatives have shown good activity against fungal strains like Candida albicans and Aspergillus niger. nih.govmdpi.com In one study, a derivative containing a phenyl group (compound 3a) exhibited antifungal activity comparable to the standard drugs Furacin and Fluconazole. scispace.com Another series of derivatives showed significant antifungal activity against several phytopathogenic fungi at various concentrations. mdpi.com

Interactive Table: Antimicrobial Activity of Selected Quinazolinone Derivatives Click on the headers to sort the data.

Compound Series/DerivativeTarget Organism(s)Key FindingsReference(s)
Quinazolinone Schiff base derivativesE. coli, P. aeruginosa, S. aureusGood antibacterial activity; compound 4e active against P. aeruginosa and S. aureus at 32 µg/mL. nih.gov
3-Aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-onesC. albicansCompound with phenyl group (3a) showed activity comparable to standard drugs. scispace.com
2,3-disubstituted (3H)-quinazolinonesGram-negative bacteria, FungiMild to high antibacterial effects, particularly against Gram-negative strains; all tested fungi were sensitive. nih.gov
6-bromo-3-{4-[5-(4-nitrophenylamino)-1,3,4-thiadiazol-2-yl]phenyl}-2-methylquinazolin-4(3H)-oneBiofilm-forming bacteriaExhibited 30.0% inhibition of biofilm formation. researchgate.net
Heterocyclic derivatives of 4(3H)-quinazolinoneS. aureus, MRSA, E. coli, C. albicans, A. nigerCompound 3f showed broad-spectrum activity with MIC values of 8-32 µg/mL against tested strains. mdpi.com

Antitumor Activity Assays on Various Cancer Cell Lines

The anticancer potential of quinazolinone derivatives is one of their most investigated properties, with many compounds acting as multi-target molecules. nih.gov Research has demonstrated the cytotoxic effects of these derivatives against a wide array of human cancer cell lines, including those for leukemia (HL60, K562), breast cancer (MCF-7), lung cancer (SKLU-1), liver cancer (HepG-2), and cervical cancer (HeLa). nih.govnih.govvnu.edu.vnresearchgate.net

The mechanism of antitumor activity is diverse. Some derivatives are known to inhibit crucial enzymes involved in cell growth and proliferation, such as dihydrofolate reductase (DHFR), protein kinases, and topoisomerases. nih.govnih.gov For example, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were evaluated as potential DHFR inhibitors, with compound 3d showing significant activity against the HeLa cervical cancer cell line (IC₅₀ = 10 μM). nih.gov In another study, a derivative with a dithiocarbamate (B8719985) side chain, (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate (8q), displayed potent inhibitory activity against human myelogenous leukemia K562 cells, with an IC₅₀ value of 0.5 μM. nih.gov Structure-activity relationship (SAR) studies indicate that substitutions, such as a halogen atom on the phenyl ring, can significantly influence cytotoxic potential. nih.govnih.gov

Interactive Table: Cytotoxic Activity of Selected Quinazolinone Derivatives Click on the headers to sort the data.

Compound/DerivativeCancer Cell Line(s)IC₅₀ Value(s)Potential MechanismReference(s)
Compound 13eSKLU-1, MCF-7, HepG-29.48, 20.39, 18.04 µg/mLNot specified researchgate.net
Compound 8hSKLU-1, MCF-7, HepG-223.09, 27.75, 30.19 µg/mLNot specified vnu.edu.vn
6-iodo-2-methylquinazolin-4-(3H)-one (3d)HeLa (cervical)10 μMDHFR inhibition nih.gov
6-iodo-2-methylquinazolin-4-(3H)-one (3e)T98G (glioblastoma)12 μMDHFR inhibition nih.gov
Dithiocarbamate derivative (8q)K562 (leukemia)0.5 μMNot specified nih.gov
4-F-benzyl dihydroquinazolinone (10b)MCF-7 (breast)16.30 μM (72h)Not specified nih.gov

Anti-inflammatory Efficacy in Cellular Models

Quinazolinone derivatives have been identified as promising candidates for the development of new anti-inflammatory agents. biotech-asia.orgmdpi.com In vitro studies often use cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, to assess their efficacy. nih.gov These assays measure the ability of the compounds to inhibit the production of key inflammatory mediators.

Research has shown that certain quinazolinone derivatives can downregulate the gene expression of pro-inflammatory enzymes and cytokines, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). nih.gov The underlying mechanism for this activity often involves the inhibition of the nuclear factor κB (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov Another common in vitro method is the protein denaturation assay, which assesses the ability of a compound to prevent the denaturation of proteins like bovine serum albumin (BSA), a well-documented cause of inflammation. rasayanjournal.co.in In such assays, derivatives like 3-(4-bromophenyl)-4-(3H)quinazolinone have demonstrated significant anti-inflammatory activity. rasayanjournal.co.in

Interactive Table: In Vitro Anti-inflammatory Activity of Quinazolinone Derivatives Click on the headers to sort the data.

Compound/DerivativeCellular Model/AssayKey FindingsPotential MechanismReference(s)
3-(4-Bromophenyl)-4-(3H)quinazolinoneBSA protein denaturation assayExhibited high inhibition of protein denaturation.Not specified rasayanjournal.co.in
3-(4-Methylphenyl)-4-(3H)quinazolinoneBSA protein denaturation assayExhibited high inhibition of protein denaturation.Not specified rasayanjournal.co.in
Various quinazolinonesLPS-stimulated RAW 264.7 cellsDownregulated mRNA expression of COX-2 and IL-1β.Inhibition of NF-κB pathway. nih.gov
Pyrazolo[5,1-b]quinazoline AEnzyme inhibition assayPotent COX-2 inhibitor (IC₅₀ = 47 nM) with selectivity over COX-1.COX-2 inhibition nih.gov

Antimalarial Activity in Parasite Culture Systems

The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for novel antimalarial agents. imrpress.comscialert.netuq.edu.au The quinazolinone scaffold, found in the natural product febrifugine, has emerged as a potential starting point for the development of new drugs to combat this disease. imrpress.comscialert.net

In vitro studies using parasite culture systems are critical for evaluating the antiplasmodial activity of new compounds. These assays typically measure the ability of a compound to inhibit the growth of P. falciparum strains, including those resistant to conventional drugs like chloroquine. imrpress.comacs.org Research into quinazolinone-2-carboxamide derivatives identified potent inhibitors of parasite growth, with some compounds showing no cytotoxicity against mammalian cells at effective concentrations. acs.org Structure-activity relationship studies have been crucial in optimizing the scaffold to enhance potency, leading to compounds that are significantly more active than the initial hits. acs.org

Interactive Table: Antimalarial Activity of Quinazolinone Derivatives Click on the headers to sort the data.

Compound Series/DerivativeParasite Strain(s)Key FindingsReference(s)
Quinazolinone-2-carboxamide derivativesP. falciparumIdentification of potent inhibitors; compound 19f was 95-fold more potent than the original hit. acs.org
Analogs of febrifugineP. falciparumConsidered a promising scaffold for developing new antimalarials due to resistance issues with current drugs. imrpress.comscialert.net

Antiviral Activity Assessments in Relevant Cell Lines

Quinazolinone derivatives have demonstrated a broad spectrum of antiviral activities, making them a versatile scaffold for drug discovery. nih.govnih.gov In vitro evaluations have shown their efficacy against a range of viruses, including Zika virus (ZIKV), Dengue virus (DENV), herpes simplex virus-1 (HSV-1), and SARS-CoV-2. nih.govnih.govacs.org

Phenotypic screening identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of ZIKV replication. nih.govacs.org Further studies revealed that certain analogs exhibited potent and broad activity against both ZIKV and DENV, with EC₅₀ values as low as 86 nM and no significant cytotoxicity to the host mammalian cells. nih.gov The mechanism for some derivatives involves inhibiting viral replication. nih.govmdpi.com For SARS-CoV-2, certain quinazolinone-based molecules were designed as inhibitors of the papain-like protease (PLpro), a deubiquitinating enzyme essential for the virus. nih.gov One such derivative, compound 8d, showed very potent activity against SARS-CoV-2 with an IC₅₀ of 0.948 µg/mL and also demonstrated promising inhibition of PLpro. nih.gov

Interactive Table: Antiviral Activity of Selected Quinazolinone Derivatives Click on the headers to sort the data.

Compound/DerivativeTarget Virus(es)EC₅₀/IC₅₀ Value(s)Potential MechanismReference(s)
Compound 27 (2,3,6-trisubstituted)Zika Virus (ZIKV)EC₅₀ = 180 nMInhibition of viral replication nih.gov
Compound 22 (2,3,6-trisubstituted)Zika Virus (ZIKV)EC₅₀ = 900 nMInhibition of viral replication nih.gov
Compound 8dSARS-CoV-2IC₅₀ = 0.948 µg/mLInhibition of papain-like protease (PLpro) nih.gov
Compound 8cAdenovirus, HSV-1, CoxsackievirusIC₅₀ = 16.71 to 19.58 µg/mLNot specified nih.gov
C1 (2-Methylquinazolin-4(3H)-one)Influenza A virus (H1N1)IC₅₀ = 23.8 µg/mLSuppression of viral replication mdpi.com

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, select quinazolinone derivatives are advanced to in vivo studies using animal models to evaluate their efficacy and understand their behavior in a whole biological system. These studies focus on mechanistic pathways and target engagement rather than clinical parameters.

For anti-inflammatory activity, the carrageenan-induced rat paw edema model is a standard test. biotech-asia.orgresearchgate.net In this model, the administration of certain 2-methyl-3-substituted 4-(3H)-quinazolinone derivatives led to a significant reduction in paw edema, indicating potent anti-inflammatory effects in vivo. biotech-asia.org Some of these compounds showed efficacy comparable to or greater than standard drugs like indomethacin (B1671933) and phenylbutazone, often with a better gastrointestinal safety profile. biotech-asia.orgmdpi.com

In the context of infectious diseases, a humanized SCID mouse model of P. falciparum malaria has been used to assess the in vivo efficacy of novel antimalarial quinazolinone derivatives. acs.org The identification of a potent inhibitor in this model confirmed that the promising in vitro antiplasmodial activity could be translated into a living system, demonstrating the therapeutic potential of the scaffold. acs.org

For antiviral research, a mouse model of acute lung injury induced by the Influenza A virus (H1N1) was used to evaluate 2-methylquinazolin-4(3H)-one (C1). mdpi.com The results showed that C1 effectively alleviated H1N1-induced lung injury, which was attributed to its ability to inhibit viral replication in vivo. mdpi.com These studies are critical for validating in vitro findings and providing the necessary evidence to advance a compound toward further development.

Animal Models of Infection

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov The quinazolinone core is being actively investigated for this purpose. nih.govnih.gov While broad in vitro antibacterial activity has been established for many quinazolinone derivatives, ekb.egresearchgate.netmdpi.com specific in vivo data on 3-(2-bromobenzyl)-4(3H)-quinazolinone derivatives in animal models of bacterial infection is not extensively documented in the literature.

However, the potential of the broader quinazolinone class in infection models has been demonstrated. For instance, studies on other derivatives, such as 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones, have shown antimalarial activity in mice infected with Plasmodium berghei. researchgate.net In one study, certain compounds from this series demonstrated significant parasite suppression. researchgate.net These findings, while not specific to the 3-benzyl subclass, underscore the potential of the quinazolinone scaffold as a template for developing novel anti-infective agents for future in vivo evaluation.

Animal Models for Cancer Research

Quinazolinone derivatives are a significant class of compounds in anticancer drug discovery, with many exhibiting potent antiproliferative effects. nih.govmdpi.commdpi.com Research into 3-benzyl-substituted-4(3H)-quinazolinones has identified several derivatives with notable in vitro antitumor activity against a panel of human cancer cell lines. nih.govtandfonline.com

Detailed in vitro studies have shown that certain 3-benzyl-4(3H)-quinazolinone derivatives exhibit broad-spectrum antitumor activity, in some cases surpassing the potency of the reference drug 5-Fluorouracil (5-FU). nih.govtandfonline.com For example, compounds with a 3-benzyl group alongside substitutions at the 2-position of the quinazolinone ring were evaluated against the National Cancer Institute's (NCI) 60-cell line panel. nih.gov The results highlighted derivatives with significant growth inhibition (GI₅₀) values. nih.govtandfonline.com

Compound NameMean GI₅₀ (µM)Activity ProfileReference
2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide7.24Broad-spectrum antitumor activity nih.govtandfonline.com
2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide10.47Broad-spectrum antitumor activity nih.govtandfonline.com
3-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)propanamide14.12Broad-spectrum antitumor activity, with selective activity towards leukemia cells nih.govtandfonline.com
5-Fluorouracil (Reference)22.60Broad-spectrum antitumor activity nih.govtandfonline.com

While these specific compounds have primarily been evaluated in vitro, other studies on di-substituted quinazolines have used in vivo models. For instance, the in vivo anticancer activity of certain 7-chloro-3-substituted-2-phenyl quinazolin-4(3H)-one derivatives was assessed in Swiss albino mice bearing Ehrilich ascites carcinoma (EAC), demonstrating the utility of this animal model for evaluating quinazolinone compounds. researchgate.net

Animal Models for Neurological Activity (e.g., Anxiolytic Effects)

Quinazolin-4(3H)-one derivatives are recognized for their activity within the central nervous system (CNS), with research pointing towards potential anticonvulsant and anxiolytic effects. nih.govnih.govnih.gov The 3-benzyl substitution on the quinazolinone scaffold has been specifically investigated for its contribution to neurological activity in rodent models. nih.gov

In one study, a series of 2,3-disubstituted quinazolin-4(3H)-ones, including a set of compounds with a benzyl (B1604629) group at the 3-position (the "b" series), were evaluated for anticonvulsant activity using the pentylenetetrazole (PTZ)-induced seizure model in mice. nih.gov The presence of the 3-benzyl group was associated with higher lipophilicity, which may facilitate better penetration across biological membranes to reach CNS targets. nih.gov The evaluation measured the percentage of protection against PTZ-induced seizures and the delay in the onset of the first seizure. nih.gov

CompoundProtection against PTZ-induced seizures (%)Latency until first seizure (seconds)Reference
8b 83.33%275.3 nih.gov
Diazepam (Reference) 100%300 nih.gov
Phenobarbital (Reference) 100%300 nih.gov

The study found that compounds in the 3-benzyl series showed favorable anticonvulsant potential. nih.gov In particular, compound 8b from this series demonstrated significant protection against seizures. nih.gov

Furthermore, the anxiolytic potential of quinazolinone derivatives has been assessed in various behavioral animal models. nih.gov These models are designed to study the pharmacological control of anxiety. nih.gov Standard tests include the Elevated Plus Maze (EPM) and the Open Field Test (OFT), which are used to evaluate anxiety-like behavior in rodents. nih.govmdpi.com Studies on 2-substituted quinazolinones have shown that certain derivatives can produce anxiolytic and anti-depressive actions in rodent models, suggesting that the quinazolinone nucleus is a viable scaffold for developing agents with neurological activity. nih.gov

Future Directions and Emerging Research Avenues for 3 2 Bromobenzyl 4 3h Quinazolinone

Rational Design and Synthesis of Advanced Quinazolinone Hybrid Structures

A prominent strategy in modern drug discovery is molecular hybridization, which involves covalently linking two or more pharmacologically active scaffolds to create a single hybrid molecule. animalmethodsbias.org This approach aims to address challenges like drug resistance and to achieve synergistic effects by interacting with multiple biological targets simultaneously. For quinazolinone derivatives, this opens a vast field for creating advanced chemical entities with improved therapeutic profiles.

Future synthetic efforts will likely focus on creating hybrid structures that combine the 3-(2-bromobenzyl)-4(3H)-quinazolinone core with other proven pharmacophores. The rational design of these hybrids is guided by the desire to merge distinct mechanisms of action. For example, numerous studies have highlighted the success of creating hybrids of quinazolinone with other heterocyclic systems known for their biological activities. animalmethodsbias.org Research has demonstrated the potential of quinazoline-4-one/chalcone hybrids as potent inhibitors of Epidermal Growth Factor Receptor (EGFR). youtube.com Similarly, hybrids incorporating 1,2,3-triazole moieties have been developed as dual inhibitors of EGFR and BRAFV600E, another key protein in cancer signaling pathways. stemcell.com Other successful examples include fusing the quinazolinone ring with sulfonamides to generate agents with both antibacterial and anti-inflammatory properties. frontiersin.org

The design process often involves using a flexible linker, such as an imine bond (Schiff's base), to connect the quinazolinone core to another active moiety, a strategy that has proven effective in developing antibacterial candidates. nih.gov The selection of the partner scaffold is critical and is based on the intended therapeutic application. For instance, to develop novel anticancer agents, the quinazolinone core might be hybridized with molecules known to target different aspects of tumor biology, such as angiogenesis or cell cycle regulation.

Table 1: Examples of Quinazolinone-Based Hybrid Structures and Their Rationale

Hybrid Partner ScaffoldTherapeutic RationalePotential Target(s)Reference
ChalconeCombine EGFR inhibition with chalcone's broad anticancer properties.EGFR youtube.com
1,2,3-TriazoleCreate dual-target inhibitors to overcome resistance.EGFR, BRAFV600E stemcell.com
SulfonamideDevelop agents with combined antibacterial and anti-inflammatory effects.Bacterial and inflammatory targets frontiersin.org
Pyrazole/Pyrimidine (B1678525)Integrate multiple pharmacophores known for diverse therapeutic activities.Various antimicrobial/anticancer targets bohrium.com
Imine-linked moietiesLeverage the antibacterial potential of both the quinazolinone core and the linked molecule.Bacterial enzymes, Quorum sensing regulators nih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

While much of the research on anticancer quinazolinones has focused on inhibiting receptor tyrosine kinases like EGFR, the versatility of the quinazolinone scaffold suggests it can interact with a much broader range of biological targets. biotechniques.comnih.govresearchgate.net Future investigations are expected to pivot towards identifying and validating these novel targets for this compound and its analogs, thereby uncovering new therapeutic applications.

Emerging research points to several promising, less-explored pathways:

Tubulin Polymerization: Certain quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, a mechanism distinct from kinase inhibition but central to mitosis and a validated anticancer strategy. nih.gov Analogs have shown the ability to bind in the colchicine (B1669291) binding pocket of tubulin, leading to G2/M cell cycle arrest and potent cytotoxicity against a broad spectrum of cancer cell lines. nih.gov

PI3K/Akt Pathway: The PI3K/Akt signaling cascade is frequently deregulated in human cancers, and some novel quinazolinone derivatives have demonstrated the ability to induce cancer cell apoptosis by modulating this pathway. nih.govaatbio.com

DNA Repair Enzymes: Inhibition of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, is a clinically validated strategy for certain cancers. The quinazolinone core has been successfully tested as an inhibitor of PARP, suggesting a potential new mechanism of action to be explored. bohrium.com

Quorum Sensing Regulation: In the context of infectious diseases, quinazolinone-based compounds have been found to inhibit PqsR, a transcriptional regulator in the quorum sensing system of Pseudomonas aeruginosa. nih.gov This disrupts bacterial communication and pathogenicity, offering a non-bactericidal approach to combatting infections.

Metabolic and Inflammatory Enzymes: Beyond cancer and infections, quinazolinone derivatives have shown potential as inhibitors of enzymes like alpha-glucosidase and alpha-amylase, which are relevant for managing diabetes. researchgate.netdrugdiscoverynews.com They have also been explored for anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. animalmethodsbias.org

The exploration of these targets will require detailed mechanistic studies, including proteomics, transcriptomics, and biochemical assays, to fully elucidate how compounds like this compound exert their effects.

Table 2: Novel and Emerging Biological Targets for Quinazolinone Derivatives

Biological Target/PathwayAssociated Disease/ProcessPotential Therapeutic ApplicationReference
TubulinMitosis, Cell DivisionAnticancer nih.gov
PI3K/Akt PathwayCell Proliferation, SurvivalAnticancer nih.govaatbio.com
Poly (ADP-ribose) polymerase (PARP)DNA RepairAnticancer bohrium.com
PqsRBacterial Quorum SensingAntibacterial (Anti-virulence) nih.gov
Alpha-glucosidase / Alpha-amylaseCarbohydrate MetabolismAntidiabetic researchgate.netdrugdiscoverynews.com
Aurora A KinaseCell Cycle RegulationAnticancer scientist.com
HDACGene Expression RegulationAnticancer nih.gov

Integration of Artificial Intelligence and Machine Learning in Computational Drug Discovery

The traditional drug discovery process is notoriously long and expensive. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm by accelerating multiple stages of development, from initial hit identification to lead optimization. mdpi.com For the future development of this compound analogs, AI and ML offer powerful tools to navigate the vast chemical and biological space more efficiently.

Key applications in this area include:

Target Identification and Validation: AI algorithms can analyze large-scale biomedical data from genomics, proteomics, and clinical studies to identify and validate novel biological targets for quinazolinone-based drugs. mdpi.com

De Novo Drug Design: Generative models, such as Generative Adversarial Networks (GANs), can design entirely new quinazolinone derivatives with optimized properties. mdpi.com These models can be trained on existing libraries of active compounds to learn the structural features required for binding to a specific target and then generate novel molecules that adhere to desired pharmacological and safety profiles.

Predictive Modeling: ML models, including deep learning and graph neural networks, can be trained to predict the physicochemical properties (e.g., solubility, bioavailability) and biological activities of new compounds before they are synthesized. This allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving time and resources.

Virtual Screening and Lead Optimization: Machine learning can enhance virtual screening by more accurately predicting the binding affinity of vast compound libraries to a target protein. mdpi.com Once a hit is identified, AI can suggest structural modifications to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby streamlining the hit-to-lead optimization process. nih.gov

By leveraging these computational approaches, researchers can conduct more focused and hypothesis-driven experiments, significantly shortening the discovery timeline for advanced quinazolinone-based therapeutics.

Development of Advanced In Vitro Biological Systems for Enhanced Predictivity

A significant challenge in drug development is the poor correlation between results from preclinical models and human clinical trials, with many drugs failing due to a lack of efficacy or unforeseen toxicity. To bridge this translational gap, research is moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant in vitro systems that better mimic human biology. mdpi.com

Future evaluation of compounds like this compound will increasingly rely on these advanced platforms:

3D Cell Cultures and Spheroids: Unlike cells grown on a flat plastic surface, 3D cultures allow cells to form structures that more closely resemble in vivo tumors, with realistic cell-cell and cell-matrix interactions. mdpi.com These models, such as multicellular tumor spheroids, have been shown to respond differently to anticancer drugs compared to 2D cultures and can better predict drug sensitivity and resistance. researchgate.net

Organoids: Derived from stem cells, organoids are self-organizing 3D structures that recapitulate the architecture and function of specific organs. stemcell.comfrontiersin.org Patient-derived tumor organoids, for example, can be used to test the efficacy of a panel of drugs, paving the way for personalized medicine. These models offer enhanced predictive power for assessing both efficacy and toxicity. bohrium.com

Organ-on-a-Chip (OOC) Technology: These microfluidic devices contain living human cells in miniaturized systems that simulate the physiological functions and mechanical forces of human organs. nih.gov OOC platforms can model complex biological processes like angiogenesis and can be used for higher-throughput screening of compounds. researchgate.net For instance, a lung-cancer-on-a-chip has been used to test responses to tyrosine kinase inhibitors, providing a highly relevant context for evaluating quinazolinone-based drugs. nih.gov

The adoption of these advanced in vitro systems will enable a more accurate preclinical assessment of the efficacy and safety of new quinazolinone derivatives, increasing the likelihood of success in subsequent clinical trials. youtube.com

Q & A

Q. What are common synthetic routes for 3-(2-bromobenzyl)-4(3H)-quinazolinone?

The compound is typically synthesized via cyclization reactions. For example, reacting 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate at 120–130°C yields 3-amino-substituted quinazolinones. Alternative methods include palladium-catalyzed aminocarbonylation of bromobenzene derivatives using Mo(CO)₆ as a CO source, followed by cyclization with urea-hydrogen peroxide (UHP) . Characterization involves IR, ¹H/¹³C NMR, and GC-MS to confirm structure and purity .

Q. How are 4(3H)-quinazolinone derivatives characterized for structural validation?

Standard techniques include:

  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹).
  • ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions and aromatic proton environments.
  • Elemental analysis to verify molecular composition.
  • Melting point determination for purity assessment using a Kofler apparatus .

Q. What in vitro assays are used to evaluate biological activity?

  • Antifungal activity : Tested against Candida spp. and filamentous fungi via broth microdilution (MIC values) .
  • Anti-inflammatory activity : Carrageenan-induced rat paw edema models, with COX-1/COX-2 inhibition assays to assess selectivity .
  • Antimicrobial activity : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. What safety precautions are recommended for handling this compound?

The compound is classified as Acute Toxicity Category 4 (H302) and may cause skin/eye irritation (H315, H319). Use PPE (gloves, goggles), work in a fume hood, and follow protocols for respiratory protection (H335). Consult SDS for emergency measures .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) optimized for antifungal activity?

SAR studies highlight the importance of halogen substitution at the quinazolinone 7-position (e.g., Cl or Br) for enhanced potency. Hydrophobicity adjustments (e.g., 2-bromobenzyl groups) improve pharmacokinetics by prolonging half-life in rodents. Stereochemistry is critical: the (1R,2R) isomer of UR-9825 showed superior activity compared to inactive enantiomers .

Q. What pharmacokinetic challenges arise in in vivo models?

Species-dependent half-life variations impact efficacy. For example, UR-9825 has a short half-life in mice (1 hour) but longer durations in rats (6 hours) and rabbits (9 hours). Adjusting dosing regimens (e.g., bid vs. qd) or formulating prodrugs may enhance bioavailability .

Q. How do mechanistic studies elucidate antiviral activity?

Compounds like III-31 (a quinazolinone derivative) induce upregulation of pathogenesis-related (PR) proteins (e.g., PR-1a, PR-5), inhibiting viral proliferation. Real-time PCR and semi-quantitative PCR are used to quantify PR gene expression in TMV-infected plants .

Q. What computational approaches predict target interactions?

Similarity coefficient analysis (e.g., Tanimoto index) compares structural features with known bioactive compounds. For example, 3-(2-carboxyphenyl)-4(3H)-quinazolinone shares ~77% similarity with apo-SPG7, suggesting potential as a coronary artery disease target .

Q. How are stereochemical contradictions resolved in SAR studies?

Isomer-specific activity discrepancies (e.g., UR-9825’s inactive (1S,2S) enantiomer) are addressed via chiral chromatography or asymmetric synthesis. X-ray crystallography (e.g., for indazole derivatives) confirms stereochemical configurations .

Q. What advanced synthetic strategies improve yield and scalability?

  • Benzotriazole-mediated synthesis : N-(2-Aminobenzoyl)benzotriazole intermediates enable regioselective acylation for 3-acylamino derivatives .
  • Palladium catalysis : Aminocarbonylation with Mo(CO)₆ provides solid CO sources for efficient cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.